Methanone,(4-chlorophenyl)-1h-indol-7-yl-
Description
Properties
Molecular Formula |
C15H10ClNO |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1H-indol-7-yl)methanone |
InChI |
InChI=1S/C15H10ClNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H |
InChI Key |
COKIJEYPLWWNAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Cl)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,(4-chlorophenyl)-1h-indol-7-yl- typically involves the reaction of 4-chlorobenzoyl chloride with 1h-indole-7-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of Methanone,(4-chlorophenyl)-1h-indol-7-yl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone,(4-chlorophenyl)-1h-indol-7-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 4-chlorobenzoic acid derivatives.
Reduction: 4-chlorophenyl-1h-indol-7-yl-methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone,(4-chlorophenyl)-1h-indol-7-yl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methanone,(4-chlorophenyl)-1h-indol-7-yl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methanone,(4-chlorophenyl)-1h-indol-7-yl- can be compared with other similar compounds such as:
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone
- (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone
- (4-Chlorophenyl)(4-nitrophenyl)methanone
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
